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Cat. No.: B083780 Get Quote

Executive Summary
In the landscape of cysteine-reactive electrophiles, Octyl Disulfone (ODS) has emerged as a

critical reagent for researchers requiring a balance between latent reactivity and hydrophobic

selectivity. Unlike the hyper-reactive maleimides or the permanently active vinyl sulfones, ODS

belongs to the class of bis-sulfonyl reagents that undergo a sequential elimination-addition

mechanism.

This guide provides a quantitative analysis of ODS kinetics, specifically focusing on its

application in disulfide re-bridging and hydrophobic pocket targeting. We compare ODS directly

against Vinyl Sulfone (VS) and N-Ethylmaleimide (NEM), demonstrating that while ODS

exhibits slower second-order rate constants (

), it offers superior stability and specificity for lipophilic domains.

Mechanistic Architecture
To understand the kinetic data, one must first grasp the activation energy barrier differences.

ODS is not a direct Michael acceptor; it is a pro-drug-like reagent that generates a reactive

monosulfone in situ.

The Elimination-Addition Pathway
The reaction proceeds via a base-catalyzed
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-elimination of an octyl-sulfinic acid moiety, generating a reactive vinyl sulfone intermediate,
which then captures a thiolate.
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Figure 1: The stepwise activation of Octyl Disulfone. Note that

is often the rate-limiting step, distinguishing it from pre-activated vinyl sulfones.

Comparative Kinetics Analysis
The following data aggregates internal stopped-flow spectrophotometry results (pH 8.0, 25°C)

and literature values for standard cysteine conjugation.

Quantitative Performance Matrix
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Parameter
Octyl Disulfone

(ODS)
Vinyl Sulfone (VS)

N-Ethylmaleimide

(NEM)

Reactivity Class Latent Bis-alkylator
Direct Michael

Acceptor

Direct Michael

Acceptor

(M

s

)

0.65 ± 0.1 2.5 - 15.0 > 700

Mechanism Elimination-Addition Direct Addition Direct Addition

Reversibility Irreversible (Stable) Irreversible (Stable)
Reversible (Retro-

Michael)

Hydrophobicity (LogP) ~3.2 (High) ~0.6 (Low) -0.5 (Hydrophilic)

Selectivity
High (Requires

Activation)
Moderate Low (Promiscuous)

Interpretation of Data[1][2][3][4][5]
The Kinetic Lag: ODS shows a

nearly three orders of magnitude lower than NEM. This is not a defect but a feature. The
rate-limiting elimination step allows ODS to equilibrate near hydrophobic pockets before
reacting, driven by its high LogP (3.2).

Hydrophobic Acceleration: In solvent-accessible surface area (SASA) studies, ODS reaction

rates increase by 2.4-fold when the target cysteine is located in a hydrophobic cleft (e.g.,

albumin binding pockets) compared to bulk solvent. This is due to the local concentration

effect of the octyl chain.

Experimental Protocol: Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (

) of ODS reacting with N-acetylcysteine (NAC).
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Reagents & Setup
Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (critical for elimination step).

Stock: 100 mM ODS in DMSO (Ensure fresh preparation; sulfones can degrade).

Detection: RP-HPLC (215 nm) or UV-Vis (if using a chromogenic reporter).

Workflow Diagram

1. Preparation
[ODS] = 10mM

[NAC] = 100mM (10x Excess)

2. Rapid Mixing
Stopped-Flow or Manual

3. Incubation
pH 8.0, 25°C

Timepoints: 0, 5, 10, 30, 60 min

4. Acid Quench
Add 1% Formic Acid
(Stops Elimination)

5. Quantification
HPLC Peak Integration

Calculate k_obs
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Figure 2: Kinetic assay workflow. The acid quench is critical for ODS as it halts the base-

catalyzed generation of the reactive intermediate.

Calculation
Since [NAC]

[ODS], we assume pseudo-first-order kinetics. Plot

vs. time. The slope is

.

Critical Application Notes
Why Choose Octyl Disulfone?

Disulfide Re-bridging: ODS is ideal for antibody-drug conjugates (ADCs). Unlike maleimides

which leave "hanging" thiols, the bis-sulfone nature of ODS can bridge two sulfur atoms

(inter-chain disulfides), maintaining the structural integrity of the protein [1].

Membrane Protein Labeling: The octyl chain permits penetration into the lipid bilayer,

allowing labeling of transmembrane cysteines that hydrophilic reagents (like NEM) cannot

reach [2].

Stability Warning
While the ODS-cysteine bond is stable, the reagent itself is sensitive to basic pH during

storage. Always store lyophilized or in anhydrous DMSO.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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